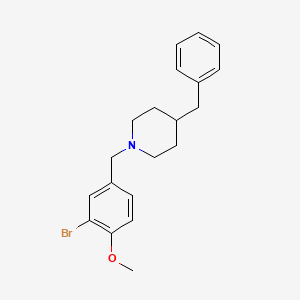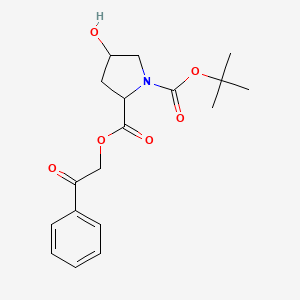![molecular formula C21H21N3O2 B5158092 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, also known as POBA, is a novel compound with potential applications in scientific research. POBA belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities. In
Mechanism of Action
The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood. However, it has been proposed that 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exerts its biological activities by interacting with specific molecular targets in the cells. For example, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to bind to the DNA and inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has also been found to interact with the mitochondrial membrane and induce the release of cytochrome c, which triggers apoptosis.
Biochemical and Physiological Effects:
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit various biochemical and physiological effects. For example, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to:
1. Increase the level of reactive oxygen species (ROS) in the cells, which leads to oxidative stress.
2. Induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
3. Inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Advantages and Limitations for Lab Experiments
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has several advantages for lab experiments, such as:
1. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is easy to synthesize and purify.
2. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exhibits a wide range of biological activities, making it a potential candidate for various experiments.
3. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is stable under normal laboratory conditions.
However, there are also some limitations to the use of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane in lab experiments, such as:
1. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
2. The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, such as:
1. Identification of the molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane: Further studies are needed to identify the specific molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane and elucidate the mechanism of action.
2. Optimization of the synthesis method: The synthesis method of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane can be optimized to improve the yield and purity of the compound.
3. Development of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives can be synthesized and tested for their biological activities, which may lead to the discovery of more potent compounds.
4. In vivo studies: Further studies are needed to evaluate the in vivo efficacy and toxicity of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane and its derivatives.
Conclusion:
In conclusion, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is a novel compound with potential applications in scientific research. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood, but it is believed to interact with specific molecular targets in the cells. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has several advantages for lab experiments, such as ease of synthesis and stability, but also has some limitations, such as cytotoxicity at high concentrations. Further studies are needed to identify the molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, optimize the synthesis method, develop 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives, and evaluate the in vivo efficacy and toxicity of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane.
Synthesis Methods
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane can be synthesized by the reaction of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with azepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under mild conditions and yields a white solid, which can be purified by recrystallization.
Scientific Research Applications
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research. Some of the applications of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane include:
1. Anticancer activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Anti-inflammatory activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
4. Antioxidant activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
properties
IUPAC Name |
azepan-1-yl-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(24-13-6-1-2-7-14-24)18-12-8-11-17(15-18)20-23-22-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUKBCSMFTEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)

![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)